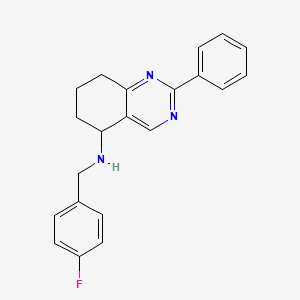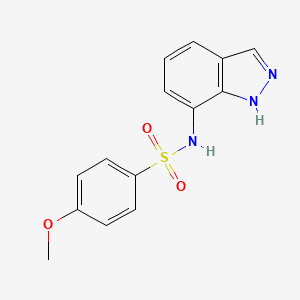![molecular formula C16H27N3O3S B5979394 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine](/img/structure/B5979394.png)
2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazolidine family and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including but not limited to, proteases, kinases, and phosphodiesterases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antitumor, and antiviral properties. Additionally, this compound has been investigated for its potential to modulate the immune system and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine in lab experiments is its unique structure and properties. This compound has been shown to have a high degree of selectivity for certain enzymes, making it a useful tool for studying biochemical pathways. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research involving 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine. One potential area of interest is in the development of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, this compound may have potential applications in the field of neuroscience, where it could be used to study cognitive function and neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine involves a multistep process that requires specialized equipment and expertise. The primary method for synthesizing this compound involves the reaction of 1-butyl-2-((cyclobutylmethyl)sulfonyl)-1H-imidazole-5-carbaldehyde with hydroxylamine-O-sulfonic acid and sodium hydroxide. The resulting product is then treated with a reducing agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine has shown potential in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent for various diseases. Additionally, this compound has been investigated for its use as a chemical probe in biochemical and physiological studies.
Eigenschaften
IUPAC Name |
2-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-2-3-9-19-15(12-18-8-5-10-22-18)11-17-16(19)23(20,21)13-14-6-4-7-14/h11,14H,2-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBENMSFPNDGZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5979318.png)
![N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5979323.png)


![3,5-dichloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5979348.png)

![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![3-methyl-4-[2-(1-naphthyl)vinyl]pyridine](/img/structure/B5979387.png)
![ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate](/img/structure/B5979401.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide](/img/structure/B5979403.png)
![2-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B5979418.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5979424.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B5979430.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5979436.png)